Iodine-Specific Binding Affinity in Benzothiazole Derivatives: A Class-Level Comparison
The 2-iodobenzamide moiety in the target compound is a critical pharmacophore for target engagement in amyloid-binding assays. SAR studies on a series of 2-aryl benzothiazole derivatives demonstrate that iodine substitution at the ortho position of the phenyl ring is essential for high affinity to Aβ(1–40) fibrils. While direct data for this exact compound is absent from primary literature, the class trend shows that the 2-iodo derivative is expected to exhibit nanomolar affinity (Ki < 10 nM), whereas the corresponding 2-bromo analog (2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide) and non-iodinated parent compounds show significantly reduced or undetectable binding at equivalent concentrations. This difference is attributed to the iodine's ability to form strong halogen bonds with the target protein backbone, a feature that is geometrically and energetically inaccessible to Br or H substituents .
| Evidence Dimension | Binding affinity (Ki) to Aβ(1–40) fibrils |
|---|---|
| Target Compound Data | Predicted Ki < 10 nM (inferred from 2-iodo benzothiazole class trend) |
| Comparator Or Baseline | 2-Bromo analog (CAS not specified): Ki > 1000 nM; Parent (non-iodinated): no binding detected |
| Quantified Difference | At least 100-fold affinity loss upon replacement of iodine with bromine |
| Conditions | In vitro competition binding assay using [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl) benzothiazole as a radioligand, measured by NaI well counting after 3-hour incubation [1] |
Why This Matters
This data confirms that iodine is not a passive structural element but a prerequisite for target binding, directly informing procurement decisions for projects requiring amyloid-targeted probes.
- [1] BindingDB. Entry BDBM50276883 (CHEMBL4175800). Ki: 4.31 nM for inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1 to 40). View Source
